Bienvenue dans la boutique en ligne BenchChem!

Pyrrolo[1,2-b]pyridazine-5-carboxylic acid

PARP-1 inhibitor DNA damage repair Oncology

Select pyrrolo[1,2-b]pyridazine-5-carboxylic acid as the minimal functionalized entry point into a privileged medicinal chemistry space. This scaffold delivers ~15-fold PARP-1 over PARP-2 selectivity (IC₅₀ 14.2 nM vs. 209.38 nM) for reduced hematological toxicity in synthetic lethality strategies. A co-crystal structure (PDB 4RIO) enables structure-guided optimization of JAK3 inhibitors for autoimmune diseases. Head-to-head data confirm superior in vivo anxiolytic efficacy over pyrrolo[2,1-f]triazin-4(3H)-one analogs. Derivatives also show sub-100 nM GI₅₀ in NCI-60 tubulin inhibition. The 5-carboxylic acid handle is optimal for amide coupling and esterification.

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 1367932-51-1
Cat. No. B2993398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-b]pyridazine-5-carboxylic acid
CAS1367932-51-1
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1=CC2=C(C=CN2N=C1)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-3-5-10-7(6)2-1-4-9-10/h1-5H,(H,11,12)
InChIKeyODMKEJGCBSYVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrrolo[1,2-b]pyridazine-5-carboxylic Acid (CAS 1367932-51-1) – Structural and Functional Class Definition for Procurement


Pyrrolo[1,2-b]pyridazine-5-carboxylic acid is a heterocyclic building block (C₈H₆N₂O₂, MW 162.15) featuring a fused pyrrole–pyridazine bicyclic core with a carboxylic acid handle at the 5-position . This scaffold is extensively documented in medicinal chemistry patent literature as a privileged core for generating biologically active derivatives, including kinase inhibitors and receptor antagonists [1]. The unsubstituted carboxylic acid form represents the minimal functionalized entry point into this chemical space, enabling downstream diversification via amide coupling, esterification, or decarboxylative functionalization.

Pyrrolo[1,2-b]pyridazine-5-carboxylic Acid: Why Positional Isomers and Alternative Bicyclic Scaffolds Cannot Be Interchanged Without Empirical Validation


Within the pyrrolo[1,2-b]pyridazine chemotype, the regiochemistry of the carboxylic acid handle is a critical determinant of downstream derivatization outcomes and biological target engagement. Positional isomers such as the 6-carboxylic acid variant exhibit altered electronic distribution across the π-system and distinct steric accessibility for coupling reactions . Furthermore, alternative bicyclic scaffolds with similar nitrogen topology—including pyrrolo[2,1-f]triazin-4(3H)-ones and pyrrolo[2,1-a]phthalazines—have been shown to produce divergent pharmacological profiles when evaluated in parallel studies [1]. The following quantitative evidence establishes why the 5-carboxylic acid congener occupies a defined and non-substitutable position in structure–activity campaigns targeting the pyrrolo[1,2-b]pyridazine pharmacophore space.

Quantitative Differentiation Evidence for Pyrrolo[1,2-b]pyridazine-5-carboxylic Acid: Comparative Potency, Selectivity, and Target Engagement Data


PARP-1 Inhibitor Selectivity: Pyrrolo[1,2-b]pyridazine-5-carboxylic Acid-Derived Scaffolds Exhibit Isoform Discrimination

Derivatives constructed from the pyrrolo[1,2-b]pyridazine core (accessible via functionalization of the 5-carboxylic acid handle) demonstrate tunable selectivity between PARP-1 and PARP-2 isoforms. In a structure–activity relationship (SAR) study of 2-substituted pyrrolo[1,2-b]pyridazines, optimized compounds achieved selective inhibition of PARP-1 over PARP-2 [1].

PARP-1 inhibitor DNA damage repair Oncology

JAK3 Kinase Inhibition: Pyrrolo[1,2-b]pyridazine-3-carboxamide Congeners Display Target Engagement Validated by Co-crystal Structures

The pyrrolo[1,2-b]pyridazine scaffold, when elaborated from the carboxylic acid handle to carboxamide derivatives, yields potent inhibitors of Janus kinase 3 (JAK3). Co-crystallization studies confirm direct binding to the JAK3 kinase domain ATP-binding pocket [1].

JAK3 inhibitor Immunosuppression Autoimmune disease

CRF₁ Receptor Antagonism: Pyrrolo[1,2-b]pyridazine Core Outperforms Pyrrolo[2,1-f]triazin-4(3H)-one in In Vivo Efficacy

In a comparative evaluation of bicyclic core analogs designed as CRF₁ receptor antagonists, pyrrolo[1,2-b]pyridazine derivatives demonstrated superior in vivo anxiolytic-like efficacy compared to the structurally related pyrrolo[2,1-f]triazin-4(3H)-one series [1].

CRF₁ antagonist Anxiolytic Stress-related disorders

Antiproliferative Activity: 5-Carboxylic Acid Derivatives Exhibit Cell Line-Selective Cytotoxicity Relative to Standard-of-Care Agents

Derivatives of pyrrolo[1,2-b]pyridazine-5-carboxylic acid have been evaluated for antiproliferative activity against human cancer cell lines, with specific compounds demonstrating enhanced potency relative to etoposide in pancreatic cancer cells .

Antiproliferative Pancreatic cancer Cytotoxicity

Tubulin Polymerization Inhibition: Pyrrolo[1,2-b]pyridazine Derivatives Achieve Sub-100 nM GI₅₀ Across Multiple NCI-60 Cell Lines

A series of pyrrolo[1,2-b]pyridazine derivatives designed as phenstatin analogs exhibited potent antiproliferative activity across the NCI-60 human tumor cell line panel, with multiple compounds achieving GI₅₀ values below 100 nM [1].

Tubulin inhibitor NCI-60 Colchicine binding site

DGAT1 Inhibition: 5-Carboxylate Ester Derivatives Achieve Sub-Micromolar Potency

Ester derivatives of pyrrolo[1,2-b]pyridazine-5-carboxylic acid have been reported as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a validated target for metabolic disorders [1].

DGAT1 inhibitor Metabolic disease Lipid metabolism

Pyrrolo[1,2-b]pyridazine-5-carboxylic Acid: Validated Procurement Scenarios Based on Quantitative Evidence


PARP-1 Selective Inhibitor Lead Generation Programs in Oncology

Procure pyrrolo[1,2-b]pyridazine-5-carboxylic acid as the core scaffold for synthesizing 2-substituted pyrrolo[1,2-b]pyridazine libraries aimed at achieving PARP-1 isoform selectivity. Evidence indicates that derivatives from this scaffold achieve up to ~15-fold selectivity for PARP-1 over PARP-2 (15a: PARP-1 IC₅₀ = 14.2 nM vs. PARP-2 IC₅₀ = 209.38 nM) [1]. This selectivity profile is advantageous for reducing hematological toxicity associated with PARP-2 inhibition and for targeting BRCA-mutant cancers with synthetic lethality strategies.

JAK3 Kinase Inhibitor Optimization with Structural Biology Support

Utilize pyrrolo[1,2-b]pyridazine-5-carboxylic acid as a starting material for synthesizing 3-carboxamide JAK3 inhibitors. The availability of a co-crystal structure (PDB 4RIO, 2.69 Å resolution) provides atomic-level detail of inhibitor binding to the JAK3 kinase domain [1], enabling rational, structure-guided optimization of potency, selectivity, and drug-like properties for autoimmune disease applications including rheumatoid arthritis and inflammatory bowel disease.

CNS-Penetrant CRF₁ Receptor Antagonist Development for Anxiety and Stress Disorders

Select pyrrolo[1,2-b]pyridazine-5-carboxylic acid as the preferred core scaffold for CRF₁ antagonist programs based on head-to-head comparison data showing that pyrrolo[1,2-b]pyridazine derivatives outperform pyrrolo[2,1-f]triazin-4(3H)-one analogs in in vivo anxiolytic efficacy (rat elevated plus maze) [1]. Compound 27 from this series demonstrated dose-dependent efficacy, supporting further optimization toward clinical candidates for stress-related psychiatric disorders.

Tubulin Polymerization Inhibitor Discovery Leveraging NCI-60 Validated Chemotype

Employ pyrrolo[1,2-b]pyridazine-5-carboxylic acid as a building block for constructing phenstatin-mimetic tubulin inhibitors. Derivatives of this scaffold have demonstrated sub-100 nM GI₅₀ values across multiple NCI-60 cell lines, with docking studies confirming compatibility with the colchicine binding site of tubulin [1]. This provides a de-risked entry point for developing novel antimitotic agents targeting multidrug-resistant cancers.

Quote Request

Request a Quote for Pyrrolo[1,2-b]pyridazine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.